molecular formula C5H13NO B1330143 3-Aminopentan-2-ol CAS No. 50411-28-4

3-Aminopentan-2-ol

Cat. No.: B1330143
CAS No.: 50411-28-4
M. Wt: 103.16 g/mol
InChI Key: BKFGLDUWYUYHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopentan-2-ol is an organic compound with the molecular formula C5H13NO. It is a versatile chemical that finds applications in various fields due to its unique properties. The compound is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane backbone, making it an important intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopentan-2-ol can be synthesized through several methods. One common approach involves the enamine synthesis route, where appropriate organic compounds are used as starting materials. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions with optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-Aminopentan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminopentan-2-ol involves its interaction with molecular targets and pathways. The amino and hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

    3-Amino-2-pentanol: Another isomer with similar properties but different structural arrangement.

    2-Amino-1-pentanol: A compound with the amino group at a different position on the pentane chain.

    3-Amino-1-butanol: A shorter chain analog with similar functional groups.

Uniqueness: 3-Aminopentan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of amino and hydroxyl groups on a pentane backbone makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

3-aminopentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFGLDUWYUYHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964673
Record name 3-Aminopentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50411-28-4
Record name 3-Amino-2-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50411-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC17698
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Aminopentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopentan-2-ol
Reactant of Route 2
3-Aminopentan-2-ol
Reactant of Route 3
3-Aminopentan-2-ol
Reactant of Route 4
3-Aminopentan-2-ol
Reactant of Route 5
3-Aminopentan-2-ol
Reactant of Route 6
3-Aminopentan-2-ol
Customer
Q & A

Q1: What is the significance of 3-Aminopentan-2-ol in pharmaceutical synthesis?

A1: this compound is a key chiral intermediate in the synthesis of Posaconazole []. Posaconazole is an important antifungal drug used to treat a variety of serious fungal infections. The ability to synthesize chiral this compound in a highly enantioselective manner is important for the efficient and cost-effective production of this crucial medication.

Q2: How can this compound be synthesized enantioselectively?

A2: A novel method for the synthesis of chiral this compound has been developed using a rhodium-catalyzed asymmetric hydrogenation of aliphatic α-dehydroamino ketones []. This reaction, catalyzed by [Rh(cod)(S,S,R,R)-DuanPhos]BF4, proceeds with high enantioselectivity, leading to the desired chiral product. This method offers a mild and efficient alternative to traditional synthetic approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.